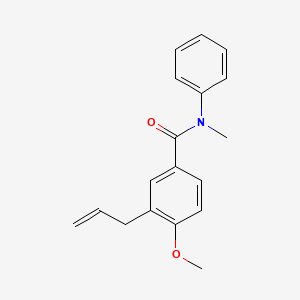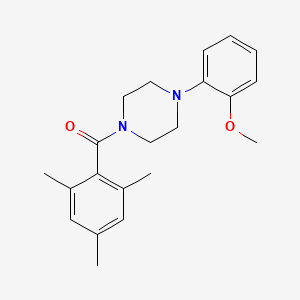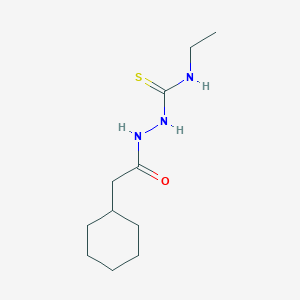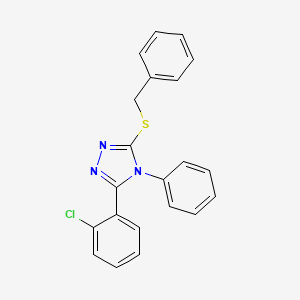
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide
Vue d'ensemble
Description
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide, also known as GW2974, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. GW2974 has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.
Mécanisme D'action
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. This inhibition leads to the downregulation of several key signaling pathways that are involved in cell growth, proliferation, and survival. 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide also induces cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have other biochemical and physiological effects. It has been reported to modulate the expression of several genes involved in lipid metabolism and insulin signaling, suggesting a potential role in the treatment of metabolic disorders such as obesity and type 2 diabetes. 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide is its potency and selectivity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, its relatively high cost and limited availability may be a limitation for some researchers. Additionally, 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have some off-target effects, which may complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide. Another potential direction is the investigation of the use of 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide in combination with other cancer drugs, particularly those that target other signaling pathways that are involved in cancer progression. Finally, the potential use of 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide in the treatment of metabolic and inflammatory diseases warrants further investigation.
Applications De Recherche Scientifique
3-allyl-4-methoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of various breast cancer cell lines, including those that are resistant to conventional chemotherapy drugs. 3-allyl-4-methoxy-N-methyl-N-phenylbenzamide has also been investigated for its potential use in combination with other cancer drugs, such as tamoxifen and trastuzumab, to enhance their therapeutic efficacy.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-N-phenyl-3-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-4-8-14-13-15(11-12-17(14)21-3)18(20)19(2)16-9-6-5-7-10-16/h4-7,9-13H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDCZQCEMIUZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4837717.png)
![1-(3-chlorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837718.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4837728.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4837739.png)
![dimethyl 3-methyl-5-{[(2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4837740.png)
![6-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4837742.png)
![N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837745.png)
![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4837748.png)
![1-allyl-5-bromo-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4837755.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4837763.png)


![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4837783.png)